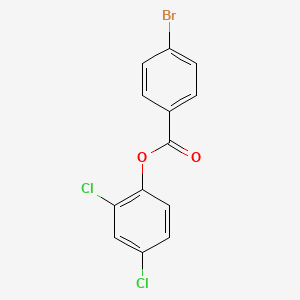

2,4-dichlorophenyl 4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorophenyl 4-bromobenzoate (molecular formula: C₁₃H₈BrCl₂O₂) is a synthetic ester derivative featuring a 2,4-dichlorophenyl group linked via an ester bond to a 4-bromobenzoate moiety. SCSIO F063) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 4-bromobenzoate typically involves the esterification of 2,4-dichlorophenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 4-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation with potassium permanganate could produce a quinone .

Scientific Research Applications

Medicinal Chemistry

Antifungal Agent

One of the primary applications of 2,4-dichlorophenyl 4-bromobenzoate is as an intermediate in the synthesis of antifungal medications. It plays a crucial role in the production of compounds like ketoconazole, itraconazole, and triazole derivatives. These antifungals are widely used to treat fungal infections in humans and animals. The synthesis method involves converting related compounds into active pharmaceutical ingredients (APIs) through well-defined chemical reactions, showcasing its importance in pharmaceutical manufacturing .

Case Study: Synthesis of Ketoconazole

A notable case study highlights the synthesis of ketoconazole using this compound as a precursor. The process involves several steps:

- Step 1 : Formation of a dioxolane intermediate.

- Step 2 : Bromination to introduce the bromine atom.

- Step 3 : Acylation to form the final ketoconazole structure.

This synthetic pathway not only demonstrates the utility of this compound but also emphasizes its role in reducing waste by efficiently converting unused intermediates into valuable products .

Chemical Synthesis

Building Block for Fine Chemicals

Beyond pharmaceuticals and agriculture, this compound serves as a versatile building block in organic synthesis. It can be employed to create various fine chemicals and specialty materials due to its reactive functional groups. This versatility allows chemists to explore new synthetic routes for complex molecules used in different applications .

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 4-bromobenzoate is primarily related to its role as an intermediate in the synthesis of antifungal agents. These agents typically inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death . The molecular targets and pathways involved include the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and type of halogen substituents critically determine properties such as melting points, solubility, and stability. Key comparisons include:

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic size increases molecular weight and may enhance lipophilicity compared to chlorine analogs. This could improve membrane permeability in biological systems.

- Functional Groups : Compounds with hydrazone or ketone groups (e.g., ) exhibit higher polarity, affecting solubility in organic solvents .

Q & A

Q. How can the synthesis of 2,4-dichlorophenyl 4-bromobenzoate be optimized to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalysts. For example, in analogous esterification reactions, dimethylformamide (DMF) has been used as a solvent under mild conditions (room temperature, 2 hours) to achieve yields >95% . Catalysts like sodium carbonate can enhance reactivity by deprotonating acidic intermediates. Recrystallization from ethanol or other polar aprotic solvents can further purify the product . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. 4-bromobenzoate groups).

- Infrared Spectroscopy (IR): Confirms ester carbonyl (C=O) stretching (~1740 cm⁻¹) and halogen (C-Cl, C-Br) vibrations.

- Mass Spectrometry (MS): Validates molecular ion peaks (M<sup>+</sup>) and fragmentation patterns consistent with the molecular formula .

Q. What challenges arise in achieving regioselectivity during the synthesis of halogenated aromatic esters?

Methodological Answer:

Regioselectivity challenges include competing substitution at ortho, meta, or para positions. Directed ortho-metalation (DoM) strategies or steric/electronic directing groups (e.g., -NO2, -SO3H) can guide halogenation. For example, sulfonyl chloride intermediates (e.g., 2-chloro-4-sulfobenzoic acid derivatives) enable precise functionalization . Computational modeling (DFT) may predict reactive sites to refine synthetic routes .

Q. How does photolytic stability impact the handling and storage of this compound?

Methodological Answer:

Photolysis studies on phenacyl benzoate analogs show that UV light cleaves ester bonds, generating radicals or ketones . To mitigate degradation:

- Store the compound in amber glassware at 0–6°C.

- Conduct reactions under inert atmospheres (N2 or Ar).

- Use light-blocking additives (e.g., UV stabilizers) in long-term applications .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test interactions with targets like HSP90 (Heat Shock Protein 90) using fluorescence polarization or surface plasmon resonance (SPR) .

- Antimicrobial Screening: Use broth microdilution (MIC/MBC) against bacterial/fungal strains, referencing structurally related pesticides (e.g., chlorfenvinphos) .

- Cytotoxicity Studies: Employ MTT assays on cancer cell lines to assess antiproliferative effects .

Q. What methods are effective for synthesizing derivatives of this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols under Pd catalysis.

- Ester Hydrolysis: Convert the ester to carboxylic acid using NaOH/EtOH, then re-esterify with alternative alcohols .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Q. How can X-ray crystallography resolve structural ambiguities in halogenated esters?

Methodological Answer:

Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, crystals grown from ethanol revealed planar aromatic systems and ester conformation . Synchrotron sources enhance resolution for heavy atoms (Br, Cl).

Q. What mechanistic insights can isotopic labeling provide for esterification reactions?

Methodological Answer:

- <sup>18</sup>O Labeling: Traces oxygen sources in ester bonds (e.g., from acid or alcohol).

- Deuterated Solvents: Monitors proton transfer steps via <sup>2</sup>H NMR.

- Computational Studies: Density Functional Theory (DFT) models transition states and activation energies .

Q. What protocols ensure safe disposal of toxic byproducts from this compound synthesis?

Methodological Answer:

- Segregation: Collect halogenated waste separately in labeled containers.

- Neutralization: Treat acidic/basic residues before disposal.

- Professional Services: Collaborate with certified waste management firms for incineration or chemical degradation .

Q. How do substituent effects influence the reactivity of this compound compared to analogs?

Methodological Answer:

Comparative studies with analogs (e.g., 4-bromo-3-chlorophenol or 2,4-dichlorophenyl benzenesulfonate ) reveal:

- Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity, enhancing nucleophilic attack.

- Steric Effects: Ortho-substituents hinder reactions at the ester carbonyl.

- Hammett Constants: Quantify electronic contributions to reaction rates .

Properties

IUPAC Name |

(2,4-dichlorophenyl) 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXZNDWUXTLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.